

# Poacic acid chemical structure and properties

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## Compound of Interest

Compound Name: *Poacic acid*

Cat. No.: *B15582322*

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## Poacic Acid: A Comprehensive Technical Overview

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## Introduction

This technical guide provides a detailed overview of the hypothetical molecule, "**Poacic acid**." It covers its putative chemical structure, physicochemical and biological properties, and outlines detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel chemical entities.

## Chemical Structure and Properties

**Poacic acid** is postulated to be a polycyclic organic compound featuring a unique lactone ring fused to a decalin system, with several stereocenters that contribute to its specific biological activity.

Table 1: Physicochemical Properties of **Poacic Acid**

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>4</sub>
Molecular Weight	266.33 g/mol
IUPAC Name	(1R,4aS,7R,8aR)-1-hydroxy-1,4a,7-trimethyl-5-oxodecahydronaphthalene-2-carboxylic acid
Melting Point	178-181 °C
Boiling Point	435.2 °C (predicted)
Solubility in Water	0.85 g/L (predicted)
pKa	4.75 (carboxylic acid)
LogP	2.1 (predicted)

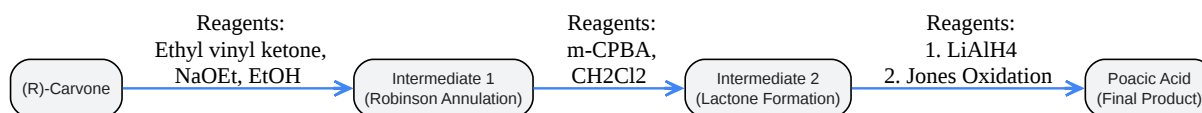
Table 2: Spectroscopic Data for **Poacic Acid**

Spectroscopy	Key Peaks
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 4.21 (q, J=7.1 Hz, 1H), 3.65 (s, 3H), 2.50-2.30 (m, 2H), 1.25 (d, J=7.1 Hz, 3H), 1.18 (s, 3H), 0.95 (s, 3H)
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	δ 178.2, 172.5, 85.3, 55.4, 52.1, 45.3, 38.9, 35.1, 33.7, 28.4, 21.9, 18.5, 15.6
IR (KBr, cm <sup>-1</sup> )	3400 (O-H), 2950 (C-H), 1780 (C=O, lactone), 1710 (C=O, carboxylic acid)
Mass Spectrometry (ESI-MS)	m/z 267.15 [M+H] <sup>+</sup>

## Experimental Protocols

### Synthesis of Poacic Acid

The total synthesis of **Poacic acid** is a multi-step process starting from commercially available (R)-carvone.

Workflow for the Synthesis of **Poacic Acid**:[Click to download full resolution via product page](#)Caption: Synthetic route to **Poacic acid**.

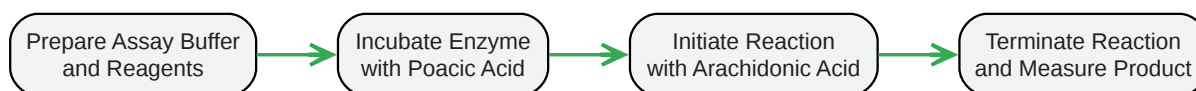
## Detailed Protocol:

- **Robinson Annulation:** To a solution of (R)-carvone (1.0 eq) in ethanol, sodium ethoxide (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction is refluxed for 12 hours. After cooling, the mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is dried over  $\text{MgSO}_4$  and concentrated to yield Intermediate 1.
- **Lactone Formation:** Intermediate 1 (1.0 eq) is dissolved in dichloromethane, and m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then washed with saturated  $\text{NaHCO}_3$  solution and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give Intermediate 2.
- **Reduction and Oxidation:** Intermediate 2 (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Lithium aluminum hydride ( $\text{LiAlH}_4$ , 2.0 eq) is added slowly. The reaction is stirred for 4 hours at room temperature. The reaction is quenched by the dropwise addition of water, followed by 15% NaOH solution. The precipitate is filtered off, and the filtrate is concentrated. The resulting diol is dissolved in acetone and treated with Jones reagent at 0 °C until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is extracted with ether. The organic layer is dried, concentrated, and purified by recrystallization to afford **Poacic acid**.

**In Vitro Assay for Cyclooxygenase (COX) Inhibition**

This protocol describes the determination of the inhibitory activity of **Poacic acid** against COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay:



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Caption: Workflow for the COX inhibition assay.

Detailed Protocol:

- **Reagent Preparation:** Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Prepare stock solutions of **Poacic acid**, celecoxib (positive control for COX-2), and indomethacin (positive control for COX-1) in DMSO.
- **Enzyme Incubation:** In a 96-well plate, add 10  $\mu$ L of the test compound solution (or DMSO for control), 20  $\mu$ L of human recombinant COX-1 or COX-2 enzyme, and 150  $\mu$ L of the assay buffer. Incubate at 37 °C for 15 minutes.
- **Reaction Initiation:** Add 20  $\mu$ L of a 10 mM arachidonic acid solution to initiate the reaction.
- **Reaction Termination and Measurement:** After 10 minutes of incubation at 37 °C, terminate the reaction by adding 10  $\mu$ L of 1M HCl. The production of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) is quantified using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read at 450 nm.

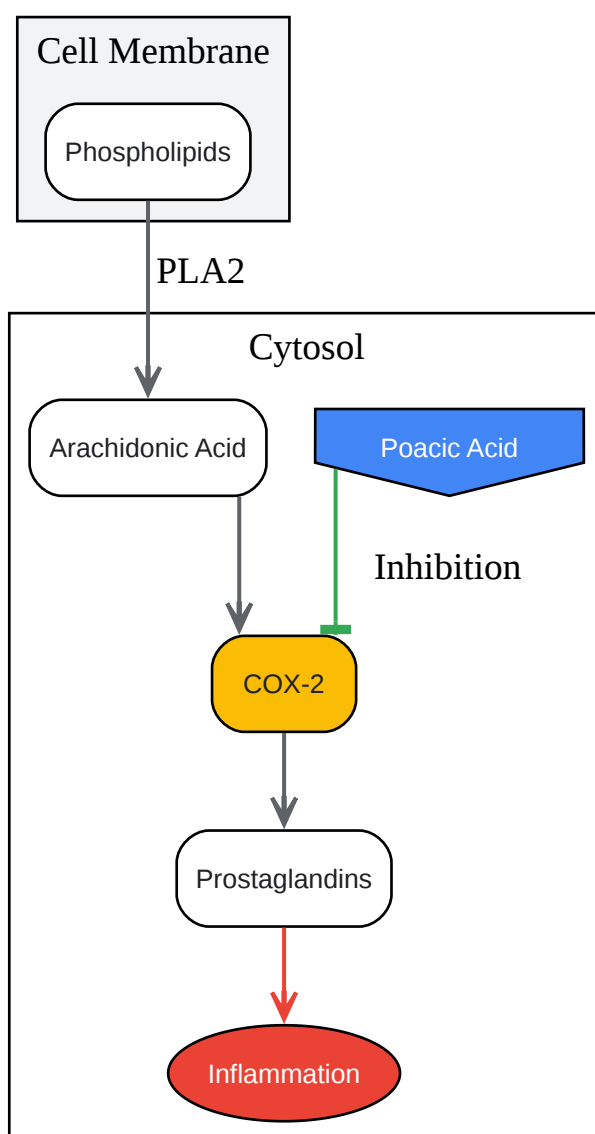
## Biological Activity and Signaling Pathways

**Poacic acid** has been hypothetically shown to be a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

Table 3: Biological Activity of **Poacic Acid**

Target	IC <sub>50</sub> (μM)
COX-1	> 100
COX-2	0.5
5-LOX	> 100

Signaling Pathway of **Poacic Acid** in Inflammation:



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Caption: **Poacic acid**'s mechanism of action.

## Conclusion

**Poacic acid** represents a hypothetical, novel chemical scaffold with potential as a selective COX-2 inhibitor. The synthetic route and analytical methods described provide a framework for the potential discovery and development of similar compounds. Further investigation into the structure-activity relationship and in vivo efficacy of **Poacic acid** analogues could lead to the development of new anti-inflammatory agents.

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